3-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Overview
Description
Scientific Research Applications
Catalytic Trifluoromethylation
Trifluoromethyl groups significantly influence the properties of organic molecules, enhancing their pharmaceutical, agrochemical, or materials science applicability. Cho et al. (2010) developed a palladium-catalyzed trifluoromethylation method for aryl chlorides, enabling the efficient addition of trifluoromethyl groups to various substrates under mild conditions. This method tolerates a wide range of functional groups, suggesting its utility for late-stage modifications of complex molecules (Cho et al., 2010).
Photoredox Catalysis in Fluoromethylation
Photoredox catalysis has emerged as a powerful tool for radical reactions, including fluoromethylation. Koike and Akita (2016) discussed the use of photoredox catalysis for the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This method features high functional group compatibility and regioselectivity, opening new avenues for synthesizing organofluorine compounds (Koike & Akita, 2016).
Synthesis of Fluorinated Polyimides
Xie et al. (2001) reported the synthesis of soluble fluoro-polyimides from 1,3-bis(4-amino-2-trifluoromethyl- phenoxy) benzene and aromatic dianhydrides. These polyimides exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in high-performance materials applications (Xie et al., 2001).
Fluorinated Epoxy Resins
Ge et al. (2011) synthesized novel fluorinated epoxy compounds, demonstrating improved thermal stability, electric insulating properties, and reduced moisture adsorption compared to traditional epoxy resins. These findings suggest the utility of fluorination in enhancing the performance characteristics of epoxy-based materials (Ge et al., 2011).
Trifluoromethylthiolation Reagents
Shao et al. (2015) developed new electrophilic trifluoromethylthiolating reagents that enable the facile introduction of the trifluoromethylthio group into organic compounds. These reagents exhibit broad substrate scope and functional group tolerance, highlighting their potential in pharmaceutical and agrochemical synthesis (Shao et al., 2015).
Future Directions
The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This group is finding increased utility as a substituent in bioactives . Therefore, the future directions for 3-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine and similar compounds could involve further exploration of their potential applications in these fields .
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethoxy)phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGAIXHPMJFHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215631 | |
Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035689-62-3 | |
Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035689-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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